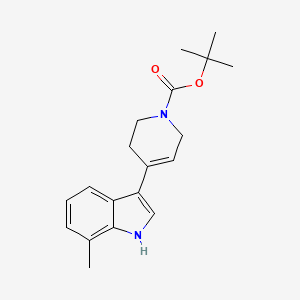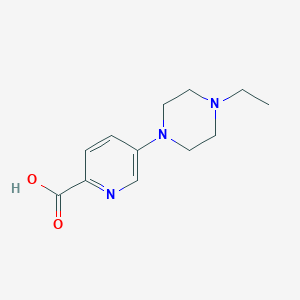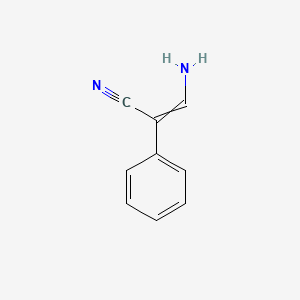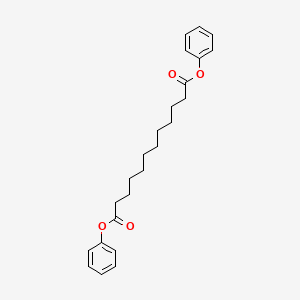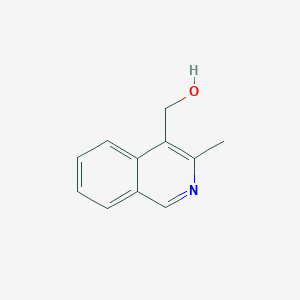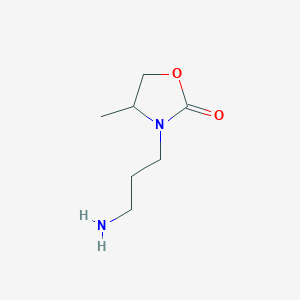
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an aminopropyl group and a methyl group attached to the oxazolidinone ring, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 4-methyl-1,3-oxazolidin-2-one with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, ultimately leading to bacterial cell death. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one: shares similarities with other oxazolidinones such as linezolid and tedizolid, which are well-known antibiotics.
Norspermidine: A polyamine with a similar aminopropyl group, but differing in its overall structure and biological activity.
Uniqueness
What sets this compound apart is its unique combination of the aminopropyl and methyl groups on the oxazolidinone ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
3-(3-aminopropyl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-5-11-7(10)9(6)4-2-3-8/h6H,2-5,8H2,1H3 |
InChIキー |
JYHXGQCZJKAIOS-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=O)N1CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



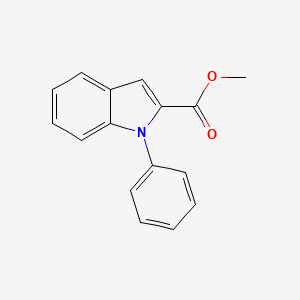
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
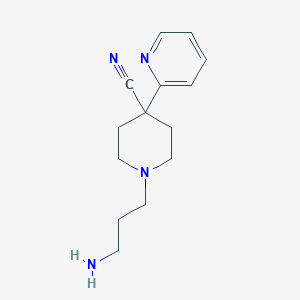
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
